2-(4-Chloro-5-methoxy-1-benzothiophen-3-yl)acetamide
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Overview
Description
2-(4-Chloro-5-methoxy-1-benzothiophen-3-yl)acetamide is a chemical compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-5-methoxy-1-benzothiophen-3-yl)acetamide typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through various methods, including the cyclization of appropriate precursors.
Introduction of the Chloro and Methoxy Groups: The chloro and methoxy substituents can be introduced through electrophilic aromatic substitution reactions.
Acetamide Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and employing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-5-methoxy-1-benzothiophen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
2-(4-Chloro-5-methoxy-1-benzothiophen-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is of interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Material Science: It can be used in the development of new materials with unique electronic and optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-5-methoxy-1-benzothiophen-3-yl)acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-Benzothiophenes: These compounds share the benzothiophene core but differ in their substituents and functional groups.
Sertaconazole: This compound contains a benzothiophene ring and is used as an antifungal agent.
Uniqueness
2-(4-Chloro-5-methoxy-1-benzothiophen-3-yl)acetamide is unique due to its specific combination of chloro, methoxy, and acetamide groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
89818-44-0 |
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Molecular Formula |
C11H10ClNO2S |
Molecular Weight |
255.72 g/mol |
IUPAC Name |
2-(4-chloro-5-methoxy-1-benzothiophen-3-yl)acetamide |
InChI |
InChI=1S/C11H10ClNO2S/c1-15-7-2-3-8-10(11(7)12)6(5-16-8)4-9(13)14/h2-3,5H,4H2,1H3,(H2,13,14) |
InChI Key |
ABOCLBLRLUFMCA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)SC=C2CC(=O)N)Cl |
Origin of Product |
United States |
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